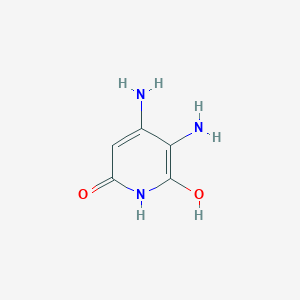![molecular formula C7H8O4 B14242957 1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- CAS No. 587875-11-4](/img/structure/B14242957.png)
1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- is a chemical compound with the molecular formula C₇H₈O₄. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- can be synthesized through several methods. One common synthetic route involves the reaction of 4,4-dihydroxypimelic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
In industrial settings, the production of 1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar structure but different ring size and functional groups.
1,7-Dioxaspiro[5.5]undecane: Larger ring system with different chemical properties.
4,4-Dihydroxypimelic acid dilactone: Precursor in the synthesis of spiro compounds.
Uniqueness
1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)- is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
587875-11-4 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC名 |
(5R)-1,7-dioxaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H8O4/c8-5-1-2-7(11-5)3-4-10-6(7)9/h1-4H2/t7-/m1/s1 |
InChIキー |
XFTSTGGTXFZKIE-SSDOTTSWSA-N |
異性体SMILES |
C1C[C@]2(CCOC2=O)OC1=O |
正規SMILES |
C1CC2(CCOC2=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


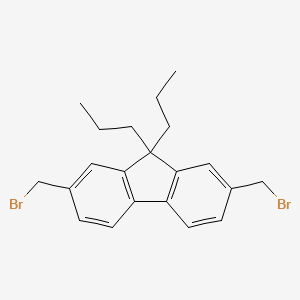
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
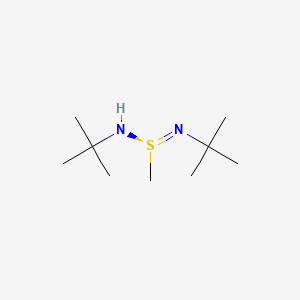
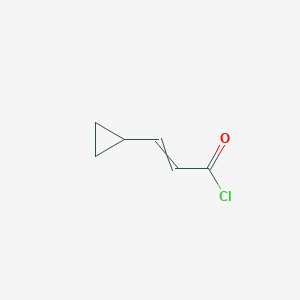
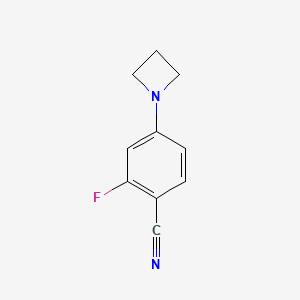
![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
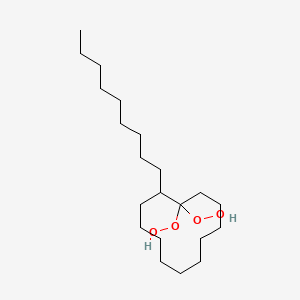
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
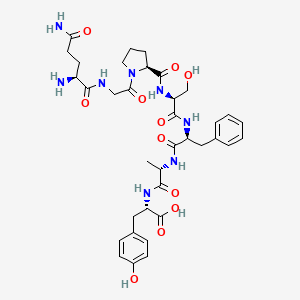
oxo-lambda~5~-phosphane](/img/structure/B14242922.png)
